(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring, a piperidine ring, and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-1-methyl-1H-pyrazole and 5,6,7,8-tetrahydrocinnoline.
Step 1: The 3-methoxy-1-methyl-1H-pyrazole is first functionalized at the 4-position using a suitable electrophile to introduce a formyl group, forming 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: The piperidine ring is then introduced via a reductive amination reaction, where the aldehyde group reacts with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Step 3: The tetrahydrocinnoline moiety is attached through an ether linkage, typically using a Williamson ether synthesis. This involves the reaction of the hydroxyl group on the tetrahydrocinnoline with a suitable alkyl halide derivative of the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the pyrazole ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of pyrazole and piperidine-containing molecules with biological targets. Its structural features could be useful in the design of enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may confer selectivity and potency against certain biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and piperidine rings are known to interact with various enzymes and receptors. The methoxy group and the tetrahydrocinnoline moiety may enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(methyl)piperidin-1-yl)methanone: Lacks the tetrahydrocinnoline moiety, which may reduce its biological activity.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenyl)piperidin-1-yl)methanone: Contains a phenyl group instead of the tetrahydrocinnoline, which may alter its binding properties and biological effects.
Uniqueness
The presence of the tetrahydrocinnoline moiety in (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a distinguishing feature. This moiety may enhance the compound’s ability to interact with specific biological targets, potentially leading to unique pharmacological properties.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-24-12-16(19(23-24)27-2)20(26)25-9-7-14(8-10-25)13-28-18-11-15-5-3-4-6-17(15)21-22-18/h11-12,14H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNPQZZTKRGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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